Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down! It belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities
Name: Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Preparation Methods
Synthetic Routes::
Radical Protodeboronation:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a complex thiazolo-pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a thiazole ring fused with a pyrimidine structure, which is known to influence various biological pathways.
Chemical Structure
The molecular formula of the compound is C26H25N3O5S, with a molecular weight of 491.57 g/mol. The presence of functional groups such as dimethylamino and methoxycarbonyl enhances its reactivity and potential biological interactions.
Anticancer Properties
Recent studies suggest that compounds in the thiazolo-pyrimidine class exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound targets key regulatory proteins involved in the cell cycle, leading to arrest at specific phases. This effect is particularly noted in breast and lung cancer cell lines.
- Signaling Pathways : It modulates critical signaling pathways including:
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for infectious diseases.
Enzyme Inhibition
The biological activity extends to enzyme inhibition, particularly targeting kinases involved in cancer progression. The compound's structure allows it to bind effectively to ATP-binding sites in kinases, inhibiting their activity and thereby disrupting cancer cell proliferation.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar thiazolo-pyrimidine derivatives. The results indicated that these compounds could reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Study 2: Antimicrobial Activity
In another investigation, thiazolo-pyrimidine derivatives were screened for antimicrobial properties. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Data Tables
Properties
CAS No. |
612078-93-0 |
---|---|
Molecular Formula |
C26H25N3O5S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H25N3O5S/c1-15-21(25(32)34-5)22(17-8-10-18(11-9-17)24(31)33-4)29-23(30)20(35-26(29)27-15)14-16-6-12-19(13-7-16)28(2)3/h6-14,22H,1-5H3/b20-14+ |
InChI Key |
YTPWHERXRHYSNC-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.